5-Bromo-3-nitro-2-(oxolan-3-yloxy)pyridine
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Overview
Description
5-Bromo-3-nitro-2-(oxolan-3-yloxy)pyridine: is a heterocyclic organic compound that contains a bromine atom, a nitro group, and an oxolane ring attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-nitro-2-(oxolan-3-yloxy)pyridine typically involves the nitration of 5-bromo-2-(oxolan-3-yloxy)pyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the pyridine ring.
Industrial Production Methods: Industrial production methods for this compound may involve optimized nitration processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-Bromo-3-nitro-2-(oxolan-3-yloxy)pyridine can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Reduction: 5-Amino-3-nitro-2-(oxolan-3-yloxy)pyridine.
Substitution: 5-Methoxy-3-nitro-2-(oxolan-3-yloxy)pyridine.
Scientific Research Applications
Chemistry: 5-Bromo-3-nitro-2-(oxolan-3-yloxy)pyridine is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It serves as a building block for the construction of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of nitro and bromine substituents on the biological activity of pyridine derivatives. It may also be used in the development of new bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-nitro-2-(oxolan-3-yloxy)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
- 5-Bromo-2-hydroxy-3-nitropyridine
- 5-Bromo-3-nitropyridine-2-carbonitrile
- 5-Bromo-2-methoxy-3-nitropyridine
Comparison: Compared to similar compounds, 5-Bromo-3-nitro-2-(oxolan-3-yloxy)pyridine is unique due to the presence of the oxolane ring, which can influence its chemical reactivity and biological activity. The oxolane ring can provide additional sites for chemical modification and may enhance the compound’s solubility and stability.
Properties
IUPAC Name |
5-bromo-3-nitro-2-(oxolan-3-yloxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c10-6-3-8(12(13)14)9(11-4-6)16-7-1-2-15-5-7/h3-4,7H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGIQWXUISTWCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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